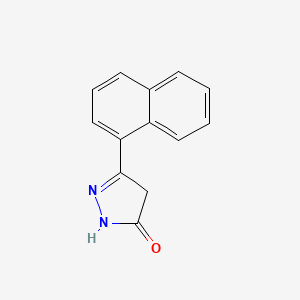

5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

3-naphthalen-1-yl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13-8-12(14-15-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGACJLKEKRJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401245356 | |

| Record name | 2,4-Dihydro-5-(1-naphthalenyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496918-94-6 | |

| Record name | 2,4-Dihydro-5-(1-naphthalenyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496918-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-(1-naphthalenyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazolone Compounds

Pyrazolone derivatives are known for their extensive pharmacological profiles, including anti-inflammatory, analgesic, antipyretic, and anticancer activities. The presence of different substituents on the pyrazolone ring can significantly influence their biological properties. The naphthyl group in this compound enhances lipophilicity, which may contribute to its bioactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that pyrazolone derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study indicated that certain pyrazolone derivatives inhibit key signaling pathways involved in cancer progression, such as the VEGFR2 and CDK-2 pathways. These compounds demonstrated IC50 values as low as 0.2 μM for VEGFR2 inhibition and 0.458 μM for CDK-2 inhibition, indicating potent anticancer activity .

Table 1: Anticancer Activity of Pyrazolone Derivatives

| Compound | Target | IC50 (μM) | Effectiveness (%) |

|---|---|---|---|

| This compound | VEGFR2 | 0.20 | 93.2 |

| Similar derivatives | CDK-2 | 0.458 | 88.7 |

Antimicrobial Activity

The antimicrobial potential of pyrazolone derivatives is well-documented. Studies have shown that these compounds possess significant antibacterial and antifungal activities against various pathogens. The mechanism often involves the inhibition of essential enzymes or disruption of microbial cell membranes .

Table 2: Antimicrobial Activity of Pyrazolone Derivatives

| Compound | Activity Type | Pathogen Tested | Result |

|---|---|---|---|

| This compound | Antibacterial | E. coli | Effective |

| Similar derivatives | Antifungal | Candida albicans | Significant growth inhibition |

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the pyrazolone structure can enhance or diminish biological activity. For instance:

- Naphthyl Substitution : The introduction of the naphthyl group increases lipophilicity and may improve membrane permeability.

- Positioning of Functional Groups : Variations in the position and type of substituents on the pyrazolone ring can lead to changes in receptor binding affinity and selectivity.

Figure 1: Structure-Activity Relationship of Pyrazolone Derivatives

SAR Analysis (Hypothetical link for illustration purposes)

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of several pyrazolone derivatives on human cancer cell lines, revealing that those with naphthyl substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

- Antimicrobial Screening : Another investigation evaluated the antimicrobial efficacy of various pyrazolone derivatives against clinical isolates of bacteria and fungi, confirming that compounds with naphthyl groups showed superior activity against resistant strains .

Scientific Research Applications

Antimicrobial Activity

5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various pathogens:

- Antifungal Activity : Demonstrated effective antifungal activity against dermatophytes such as Trichophyton rubrum and Microsporum canis with minimum inhibitory concentrations (MIC) of 12.5 μg/mL and 25 μg/mL, respectively .

- Antibacterial Activity : The compound has shown high anti-gonorrhea effects against Neisseria gonorrhoeae, with an MIC of 0.9 μg/mL, surpassing the efficacy of conventional antibiotics like Spectinomycin .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In various studies, it has been shown to reduce inflammation markers and alleviate pain associated with inflammatory conditions .

Analgesic Properties

The analgesic potential of this compound has been evaluated in multiple animal models. Results indicate that it exhibits significant antinociceptive effects comparable to established analgesics such as metamizole and diclofenac:

- Pain Relief : In hot plate tests conducted on rats, the compound displayed notable analgesic activity at doses of 15 mg/kg .

- Mechanism of Action : The presence of the naphthyl group enhances interaction with pain receptors, contributing to its effectiveness as an analgesic agent.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | Structure | Commonly used as an antipyretic agent; lacks naphthyl substitution. |

| 1-Phenyl-3-methylpyrazolone | Structure | Known for analgesic properties; simpler structure without naphthalene. |

| 4-Aminoantipyrine | Structure | Exhibits strong anti-inflammatory effects; contains an amino group for enhanced reactivity. |

The structural modifications in these compounds influence their pharmacological profiles significantly. The naphthyl substitution in this compound enhances its lipophilicity and may improve binding affinity to biological targets compared to other derivatives.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activities against a panel of bacteria and fungi. The results indicated that specific substitutions on the naphthyl group significantly enhanced antimicrobial potency, suggesting potential pathways for developing new antimicrobial agents based on this scaffold .

Case Study 2: Analgesic Properties

Another study investigated the analgesic effects of this compound in a controlled setting using a rat model for acute pain. The findings revealed that the compound provided substantial pain relief within one hour post-administration, outperforming several traditional analgesics in terms of duration and intensity of effect .

Comparison with Similar Compounds

Table 1: Key Pyrazolone Derivatives and Their Substituents

Physicochemical Properties

- Melting Points: The trifluoromethyl-substituted TSE-1 and fluorinated derivatives (e.g., 7b, m.p. 132–133°C) exhibit higher melting points than non-fluorinated analogs due to increased molecular rigidity and intermolecular interactions .

- Synthetic Methods: The naphthyl derivative may require Friedel-Crafts or cross-coupling reactions for naphthyl group introduction, whereas simpler derivatives (e.g., 5-methyl-2-phenyl-DHPO) are synthesized via condensation with acetyl chloride or benzoyl chloride . Green synthesis is noted for 5-(2-hydroxyphenyl)-DHPO using eco-friendly protocols for radioiodination .

Spectroscopic and Analytical Data

- NMR Trends :

- Trifluoromethyl groups (e.g., TSE-1) show distinct ¹⁹F NMR shifts (δ -60 to -65 ppm) , while naphthyl protons in 5-(1-naphthyl)-DHPO would exhibit aromatic splitting in ¹H NMR (δ 7.2–8.5 ppm).

- Aromatic hydrazinylidene derivatives (e.g., 7b) display characteristic imine peaks in FTIR (~1656 cm⁻¹) , comparable to the carbonyl stretch (~1700 cm⁻¹) in pyrazolones.

Preparation Methods

General Synthetic Approach for Pyrazolones

The most widely employed synthetic route for pyrazol-5-one derivatives, including 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one, involves the condensation of hydrazines with β-dicarbonyl compounds such as ethyl acetoacetate. This method is favored for its simplicity, good yields, and ability to introduce various aryl substituents at the 5-position of the pyrazolone ring.

- Reactants: 1-naphthyl hydrazine (or phenyl hydrazine analogues) and ethyl acetoacetate.

- Conditions: Reflux in absolute ethanol for approximately 12 hours.

- Outcome: Formation of 2-Aryl-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives as crystalline solids.

This approach yields the pyrazolone core with the aryl (in this case, 1-naphthyl) substituent at position 5, critical for subsequent derivatization.

Knoevenagel Condensation for Functionalization

To obtain substituted pyrazolone derivatives such as this compound, the pyrazolone intermediate undergoes a Knoevenagel condensation with aromatic aldehydes, including naphthaldehyde derivatives.

- Reactants: 2-Aryl-5-methyl-2,4-dihydro-3H-pyrazol-3-one and 6-methoxy-2-naphthaldehyde or related naphthyl aldehydes.

- Catalysts/Conditions: Sodium acetate in acetic acid, reflux for 8 hours.

- Work-up: Cooling, filtration, and recrystallization from acetic acid.

This method facilitates the formation of the C=C bond between the pyrazolone ring and the aldehyde moiety, yielding (4Z)-4-[(naphthyl)methylidene]-5-methyl-2-aryl-2,4-dihydro-3H-pyrazol-3-one derivatives.

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| 1 | 1-naphthyl hydrazine + ethyl acetoacetate | Reflux in ethanol, 12 h | 2-Aryl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | ~80-90 |

| 2 | Pyrazolone + 6-methoxy-2-naphthaldehyde + sodium acetate/acetic acid | Reflux in acetic acid, 8 h | This compound derivatives | ~80-85 |

Detailed Research Findings

Reaction Efficiency: The condensation of aryl hydrazines with ethyl acetoacetate under reflux conditions in ethanol consistently yields pyrazolone intermediates with yields ranging from 80% to 90%, demonstrating high efficiency and reproducibility.

Knoevenagel Condensation: The subsequent condensation with aromatic aldehydes, including naphthyl derivatives, proceeds smoothly under acidic conditions with sodium acetate as a base, yielding the target pyrazolone derivatives in 80-85% yield. The reaction time is optimized at 8 hours under reflux.

Purification: The products are typically purified by recrystallization from acetic acid, yielding crystalline solids suitable for further biological evaluation and characterization.

Characterization: The compounds are characterized by IR spectroscopy (noting key functional groups such as N-H stretching around 3200-3300 cm^-1, C=O stretching near 1670 cm^-1, and C=N stretching near 1600 cm^-1), ^1H-NMR, ^13C-NMR, mass spectrometry, and elemental analysis confirming the expected structures.

Additional Synthetic Variations

Microwave-Assisted Solvent-Free Synthesis: Some studies report the use of SiO2/Al2O3 catalysts under microwave irradiation to promote solvent-free synthesis of N-aryl benzylidenepyrazolones with yields around 80%, which could be adapted for 1-naphthyl derivatives for greener synthesis.

Michael Addition and Reductive Ring-Closing: Advanced methods involving Michael addition catalyzed by DABCO followed by reductive ring-closing have been employed for fused pyrazolone derivatives, offering alternative synthetic routes with yields between 74-92%.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Classical Condensation | 1-naphthyl hydrazine + ethyl acetoacetate | Reflux in ethanol, 12 h | 80-90 | Produces pyrazolone core |

| Knoevenagel Condensation | Pyrazolone + 1-naphthaldehyde + sodium acetate/acetic acid | Reflux, 8 h | 80-85 | Introduces naphthyl substituent via C=C bond |

| Microwave-Assisted Solvent-Free | Pyrazolone + aldehydes + SiO2/Al2O3 catalyst | Microwave irradiation, solvent-free | ~80 | Green chemistry approach |

| Michael Addition + Ring Closing | Nitroalkenes + pyrazolo esters + DABCO catalyst | Room temp to reflux, various times | 74-92 | For fused heterocyclic pyrazolones |

Q & A

Q. What advanced techniques elucidate its solid-state dynamics and polymorphism?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.